Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate
Description
Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolo[3,4-c]pyrazole core, and an ethyl benzoate moiety
Properties
CAS No. |
696629-01-3 |
|---|---|
Molecular Formula |
C21H18FN3O3 |
Molecular Weight |
379.4g/mol |
IUPAC Name |
ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C21H18FN3O3/c1-3-28-21(27)13-8-10-14(11-9-13)25-19(15-6-4-5-7-16(15)22)17-12(2)23-24-18(17)20(25)26/h4-11,19H,3H2,1-2H3,(H,23,24) |
InChI Key |
SOKCDVUAQMEESR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4F |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine to yield the pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and the pyrazole core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluorophenyl-containing molecules. Examples are:
Ethyl (4-fluorobenzoyl)acetate: Shares the fluorophenyl group and is used in similar synthetic applications.
1-Ethynyl-4-fluorobenzene: Another fluorophenyl compound with different reactivity due to the ethynyl group.
Uniqueness
Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate is unique due to its combination of a pyrazole core and a benzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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